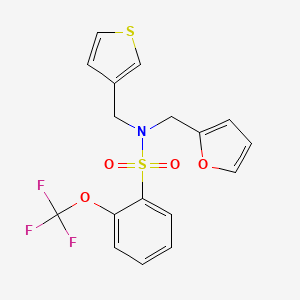
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14F3NO4S2 and its molecular weight is 417.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure features a furan and thiophene moiety, which are known for their biological significance. The trifluoromethoxy group is also notable for enhancing the compound's pharmacological properties. The molecular formula for this compound is C20H21F3N2O3S with a molecular weight of approximately 418.46 g/mol.
Key Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to biological activity |
| Thiophene Ring | Enhances interaction with biological targets |
| Trifluoromethoxy Group | Increases lipophilicity and potential efficacy |
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. The sulfonamide moiety in this compound has been shown to inhibit bacterial growth by interfering with folate synthesis pathways, similar to traditional sulfa drugs.
Case Study: Antibacterial Efficacy
In vitro studies demonstrated that the compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the bacterial strain tested.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in treating inflammatory diseases.
Research Findings: Cytokine Inhibition
A study reported a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels upon treatment with the compound, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Preliminary data suggest that it induces apoptosis in cancer cell lines, particularly those resistant to conventional therapies.
Case Study: Apoptotic Mechanism
In a study involving human cancer cell lines (e.g., MCF-7 and A549), the compound triggered caspase activation and increased levels of pro-apoptotic proteins while decreasing anti-apoptotic markers, indicating a mechanism of action through the intrinsic apoptotic pathway.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting key enzymes involved in metabolic pathways.
- Cytokine Modulation : By affecting signaling pathways, it alters cytokine production, contributing to its anti-inflammatory effects.
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to cell death.
Summary of Mechanisms
| Activity Type | Mechanism Description |
|---|---|
| Antimicrobial | Inhibition of folate synthesis |
| Anti-inflammatory | Modulation of cytokine production |
| Anticancer | Induction of apoptosis via caspase activation |
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4S2/c18-17(19,20)25-15-5-1-2-6-16(15)27(22,23)21(10-13-7-9-26-12-13)11-14-4-3-8-24-14/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQNUYILUYIWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














